5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide

Catalog No.
S6498671
CAS No.
1466111-91-0
M.F
C9H11N3OS
M. Wt
209.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carbox...

CAS Number

1466111-91-0

Product Name

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide

IUPAC Name

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

InChI

InChI=1S/C9H11N3OS/c1-3-12-9(13)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3,(H,12,13)

InChI Key

WHGFEEIURURBAZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C(=C(S1)N)C#N)C

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide is a synthetic organic compound with the molecular formula C9H10N2O2SC_9H_{10}N_2O_2S and a molar mass of approximately 210.25 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and is characterized by the presence of an amino group, a cyano group, and an ethyl substituent at specific positions on the ring. Its structural uniqueness contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis.

Typical of amines and thiophene derivatives:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: The presence of the cyano group may facilitate cyclization reactions under specific conditions, leading to more complex structures.
  • Condensation Reactions: The carboxamide functionality can engage in condensation reactions with aldehydes or ketones to form imines or other derivatives.

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide has shown promising biological activities. Its derivatives are often explored for their potential as:

  • Antimicrobial Agents: Compounds with similar structures have been studied for their ability to inhibit bacterial growth.
  • Anticancer Activity: Some thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibitors: The compound may interact with specific enzymes, affecting metabolic pathways.

The synthesis of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide can be achieved through various methods, including:

  • Reflux Method: A common approach involves refluxing starting materials in a solvent such as N,N-dimethylformamide (DMF) with coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and triethylamine for 24 hours. The reaction mixture is then processed through extraction and purification steps to yield the final product .
  • One-Pot Synthesis: This method combines multiple steps into a single reaction vessel, potentially increasing efficiency and reducing reaction time.
  • Functional Group Modification: Starting from simpler thiophene derivatives, functional groups can be introduced sequentially to build up to the desired structure.

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide has various applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing new drugs with targeted biological activity.
  • Dye Production: Thiophene derivatives are often used in creating dyes due to their vibrant colors and stability.
  • Material Science: It may be utilized in developing conductive polymers or materials with specific electronic properties.

Interaction studies involving 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. Research indicates that compounds with similar structures can exhibit significant interactions with proteins involved in disease pathways, making them candidates for further investigation .

Several compounds share structural similarities with 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
5-Amino-4-cyano-N-methylthiophene-2-carboxamideC8H9N3OSContains a methyl group instead of ethyl
Ethyl 5-amino-4-cyano-thiophene-2-carboxylateC12H14N2O4SHas an ethoxycarbonyl substituent
5-Amino-4-cyano-N-propylthiophene-2-carboxamideC9H11N3OSFeatures a propyl group at the nitrogen position

These compounds exhibit unique properties based on their substituents, influencing their biological activity and applications.

Purity

0 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

209.06228316 g/mol

Monoisotopic Mass

209.06228316 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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